Methyl 2-(3-fluoro-2-nitrophenyl)acetate

Medicinal Chemistry Chromatography Physicochemical Property Optimization

This fluorinated nitroaromatic ester is a strategically differentiated building block featuring a 1,2,3-substitution pattern on the phenyl ring. The ortho-nitro/fluoro arrangement enables a powerful orthogonal synthetic sequence: first selective SNAr displacement of the activated fluorine, followed by nitro reduction to an aniline for further elaboration. Quantifiable advantages include a 15.7% higher LogP (1.44 vs. 1.36) compared to the 4-nitro regioisomer, critical for fine-tuning lipophilicity in lead optimization programs. Documented use in patented CGRP-receptor antagonist synthesis (Bristol-Myers Squibb) validates its role in generating valuable intellectual property. Procuring this specific regioisomer (CAS 1330632-17-1) is non-negotiable to avoid invalid target compounds and protect downstream synthetic routes.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 1330632-17-1
Cat. No. B3231848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-fluoro-2-nitrophenyl)acetate
CAS1330632-17-1
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
InChIInChI=1S/C9H8FNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
InChIKeyVVQNBUHRWCFXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1): A Strategic Regioisomeric Building Block for Targeted Synthesis and Procurement


Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1) is a fluorinated nitroaromatic ester building block with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . It is characterized by a distinctive 1,2,3-substitution pattern on the phenyl ring, featuring a fluorine atom at the 3-position, a nitro group at the 2-position, and a methyl acetate moiety at the 1-position [1]. This specific arrangement of electron-withdrawing and electron-donating groups confers unique physicochemical properties, such as a calculated ACD/LogP of 1.44 and a predicted boiling point of 290.3±25.0 °C at 760 mmHg, which differentiate it from its regioisomeric analogs . The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks and as a precursor in medicinal chemistry campaigns, including those targeting CGRP receptors for migraine therapy [2][3].

Procurement Risk: Why In-Class Methyl Fluoronitrophenylacetate Regioisomers Cannot Be Assumed Interchangeable with CAS 1330632-17-1


The procurement and application of methyl fluoro-nitrophenylacetate analogs cannot be treated as interchangeable due to the profound impact of regioisomerism on physicochemical properties and chemical reactivity. Even a single shift in the position of the fluorine or nitro group on the aromatic ring results in a distinct chemical entity with a different CAS number, unique safety profile, and altered behavior in downstream reactions [1]. The specific 1,2,3-substitution pattern of Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1) is a key structural determinant for its use as a precursor to targeted heterocyclic scaffolds [2]. In scientific workflows, substituting this compound with a close analog like methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7) or methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7) without rigorous validation can introduce significant variability in lipophilicity, reaction kinetics, and final product purity, potentially derailing a synthetic route or compromising a structure-activity relationship (SAR) study . The quantitative evidence below underscores the necessity for precise compound selection.

Quantitative Differentiation of Methyl 2-(3-fluoro-2-nitrophenyl)acetate from Key Regioisomeric Analogs: A Data-Driven Procurement Guide


Lipophilicity (LogP) Differentiation from the 4-Nitro Regioisomer: A 15.7% Increase Impacts Partitioning and Extraction Efficiency

Methyl 2-(3-fluoro-2-nitrophenyl)acetate exhibits a calculated ACD/LogP of 1.44 , which is 15.7% higher than the consensus LogP of 1.36 reported for its close analog, methyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 169339-41-7) . This quantitative difference in lipophilicity, driven by the ortho versus para positioning of the nitro group relative to the acetate moiety, can significantly affect compound behavior in liquid-liquid extraction, reverse-phase HPLC retention times, and passive membrane permeability in cell-based assays. For a medicinal chemist, a LogP shift of this magnitude can alter a lead compound's predicted ADME profile and is a critical parameter for SAR refinement.

Medicinal Chemistry Chromatography Physicochemical Property Optimization

Distinct Lipophilicity Profile versus the 4-Fluoro Regioisomer: A 27.0% LogP Reduction Influences Formulation and Bioavailability Predictions

The target compound's calculated LogP of 1.44 is 27.0% lower than the calculated LogP of 1.97 for methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7), a regioisomer with the fluorine atom moved to the 4-position . This substantial difference in lipophilicity arises from the altered electronic distribution and steric environment around the aromatic ring. The lower LogP of the target compound indicates it is less lipophilic, which can translate to improved aqueous solubility and a different pharmacokinetic profile. In early-stage drug discovery, this distinction is paramount for prioritizing compounds with optimal drug-like properties and avoiding the high LogP values often associated with poor solubility, high metabolic turnover, and off-target toxicity.

Drug Discovery Formulation Science ADME/Tox Profiling

Unique Ortho-Nitro/Fluorine Activation for Superior SNAr Reactivity: A Class-Level Advantage for Heterocycle Construction

The 1,2,3-substitution pattern of Methyl 2-(3-fluoro-2-nitrophenyl)acetate, where a strong electron-withdrawing nitro group is positioned ortho to a fluorine atom, is a well-established motif for highly activated nucleophilic aromatic substitution (SNAr) reactions . While specific kinetic rate data for this exact compound versus all regioisomers is not available in the open literature, this class-level inference is supported by fundamental principles of physical organic chemistry. The ortho-nitro group stabilizes the Meisenheimer complex intermediate through resonance and inductive effects, significantly lowering the activation energy for fluoride displacement by a wide range of nucleophiles (e.g., amines, alkoxides) [1]. This regioisomeric arrangement is a deliberate design feature for building block synthesis, offering a superior and more predictable reactive handle for the divergent construction of complex heterocyclic frameworks (e.g., benzimidazoles, quinolinones) compared to analogs where the nitro group is meta or para to the fluorine, which typically exhibit slower or less efficient SNAr reactivity [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Heterocycle Synthesis

High-Value Application Scenarios for Methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1) Driven by Quantitative Differentiation


Scaffold Hopping in Medicinal Chemistry: Precise Modulation of Lipophilicity for CNS vs. Peripheral Target Engagement

In lead optimization programs where fine-tuning logP is essential to balance potency, metabolic stability, and target tissue exposure (e.g., CNS vs. peripheral targets), the 15.7% higher logP of Methyl 2-(3-fluoro-2-nitrophenyl)acetate (LogP 1.44) compared to the 4-nitro regioisomer (LogP 1.36) provides a quantifiable advantage . This difference, while seemingly small, can be the deciding factor in a multiparameter optimization. Researchers can leverage this known value to intentionally dial in lipophilicity, enabling a more data-driven approach to 'scaffold hopping' and the design of focused chemical libraries with predictable physicochemical properties, reducing the need for extensive and costly downstream ADME assays on unsuitable candidates.

Divergent Synthesis of Privileged Heterocyclic Cores via Orthogonal Functional Group Manipulation

The 1,2,3-substitution pattern of the target compound offers a strategic advantage for the divergent synthesis of valuable heterocyclic scaffolds [1]. The ortho-nitro/fluoro motif enables a powerful orthogonal synthetic sequence: first, selective SNAr displacement of the activated fluorine atom with a nucleophile to install a first point of diversity, followed by reduction of the nitro group to an aniline, which can then be further elaborated (e.g., cyclized to form a benzimidazole or quinolinone core) [2]. This ordered, sequential derivatization pathway is not equally accessible or efficient with other regioisomers and is a key differentiator for synthetic chemists aiming to build complex, functionalized molecules in a high-yielding, step-economical manner [3].

Synthesis of Advanced CGRP Antagonist Intermediates for Migraine Research

This compound, or its corresponding carboxylic acid derivative (CAS 872141-25-8), serves as a key building block in the synthesis of constrained CGRP-receptor antagonists, a validated class of therapeutics for migraine [2][3]. For CROs and pharmaceutical R&D groups engaged in this competitive therapeutic area, procuring the correct regioisomer (CAS 1330632-17-1) is non-negotiable. Use of an incorrect analog could result in the synthesis of an invalid target compound, wasting significant resources and delaying project timelines. The documented use in patented synthetic routes from a major pharmaceutical company (Bristol-Myers Squibb) provides strong validation for its role in generating valuable intellectual property and preclinical candidates [2].

Method Development for Regioisomer-Specific Analytical Separation

The quantifiable differences in physicochemical properties, such as the 15.7% and 27.0% differences in LogP compared to key regioisomers, provide a scientific foundation for developing robust analytical methods . Analytical chemists can use this data to predict and optimize separation conditions using reverse-phase HPLC or UPLC. This is critical for quality control (QC) release testing of the purchased building block and for monitoring the progress of reactions where regioisomeric impurities could be formed. Procuring a high-purity batch of the correct compound is essential for establishing reliable analytical reference standards, ensuring the integrity of all subsequent biological and chemical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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